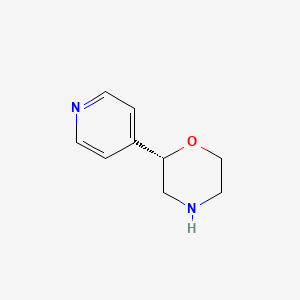
ACETYLCYANAMIDE SODIUM SALT
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ACETYLCYANAMIDE SODIUM SALT is a chemical compound with the molecular formula C3H5N2NaO. It is a derivative of cyanoacetamide, where the hydrogen atom of the amide group is replaced by a sodium ion. This compound is known for its versatility in organic synthesis, particularly in the formation of heterocyclic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of ACETYLCYANAMIDE SODIUM SALT can be achieved through several synthetic routes. One common method involves the reaction of cyanoacetamide with sodium hydroxide. The reaction is typically carried out in an aqueous medium at room temperature, resulting in the formation of the sodium salt of cyanoacetamide.
Another method involves the treatment of cyanoacetamide with sodium ethoxide in ethanol. This reaction is also carried out at room temperature and yields this compound as the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
ACETYLCYANAMIDE SODIUM SALT undergoes various types of chemical reactions, including:
Condensation Reactions: The active hydrogen on the carbon adjacent to the cyano group can participate in condensation reactions with aldehydes and ketones to form substituted cyanoacetamides.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Cyclization Reactions: this compound can react with bidentate reagents to form heterocyclic compounds such as pyrroles, pyrazoles, and thiazoles.
Common Reagents and Conditions
Condensation Reactions: Typically carried out in the presence of a base such as sodium ethoxide or potassium carbonate.
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with the reactions often conducted in polar aprotic solvents like dimethylformamide (DMF).
Cyclization Reactions: These reactions often require heating and the use of catalysts such as triethylamine.
Major Products Formed
Condensation Reactions: Substituted cyanoacetamides.
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Cyclization Reactions: Heterocyclic compounds such as pyrroles, pyrazoles, and thiazoles.
Wissenschaftliche Forschungsanwendungen
ACETYLCYANAMIDE SODIUM SALT has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: N-Cyanoacetamide derivatives have shown potential as therapeutic agents for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of ACETYLCYANAMIDE SODIUM SALT involves its ability to act as a nucleophile in various chemical reactions. The cyano group and the amide group are key functional groups that participate in these reactions. The compound can form stable intermediates and transition states, facilitating the formation of complex molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyanoacetamide: The parent compound of ACETYLCYANAMIDE SODIUM SALT, which lacks the sodium ion.
N-Methylcyanoacetamide: A derivative where the hydrogen atom of the amide group is replaced by a methyl group.
N-Ethylcyanoacetamide: A derivative where the hydrogen atom of the amide group is replaced by an ethyl group.
Uniqueness
This compound is unique due to the presence of the sodium ion, which enhances its solubility in water and its reactivity in various chemical reactions. This makes it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
84946-07-6 |
|---|---|
Molekularformel |
C3HN2NaO3 |
Molekulargewicht |
136.04 g/mol |
IUPAC-Name |
sodium;2-(cyanoamino)-2-oxoacetate |
InChI |
InChI=1S/C3H2N2O3.Na/c4-1-5-2(6)3(7)8;/h(H,5,6)(H,7,8);/q;+1/p-1 |
InChI-Schlüssel |
IIGDTHKSCHFGEX-UHFFFAOYSA-M |
SMILES |
C(#N)NC(=O)C(=O)[O-].[Na+] |
Kanonische SMILES |
C(#N)NC(=O)C(=O)[O-].[Na+] |
Key on ui other cas no. |
84946-07-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-1H-imidazole-5-carboxylate](/img/structure/B1499227.png)
![tert-Butyl 4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate](/img/structure/B1499228.png)

![N-[1-(5,5-Dimethyl-3-oxo-cyclohex-1-enyl)-vinyl]-acetamide](/img/structure/B1499232.png)

![6-(2,4-DIMETHYLPHENYL)-3-METHYLIMIDAZO[2,1-b]THIAZOLE-5-carbaldehyde](/img/structure/B1499239.png)
![N-[1-(3-Oxocyclohex-1-enyl)vinyl]acetamide](/img/structure/B1499241.png)
![N-[1-(6-Methyl-2-oxo-2H-pyran-4-yl)vinyl]acetamide](/img/structure/B1499242.png)






